N-Allyl-N,N-bis(trimethylsilyl)amine

Lithium-Ion Battery Electrolyte Additive Cathode Stability

N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9), also known as AHMDS or NNB, is a silyl-protected allylamine derivative. It is a clear, colorless liquid with a density of 0.816 g/mL at 25°C and a boiling point of 72°C at 15 mmHg.

Molecular Formula C9H23NSi2
Molecular Weight 201.46 g/mol
CAS No. 7688-51-9
Cat. No. B1585122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-N,N-bis(trimethylsilyl)amine
CAS7688-51-9
Molecular FormulaC9H23NSi2
Molecular Weight201.46 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N(CC=C)[Si](C)(C)C
InChIInChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3
InChIKeyCVNCFZIIZGNVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9) – Procurement-Grade Organosilicon Reagent for Synthesis and Battery Applications


N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9), also known as AHMDS or NNB, is a silyl-protected allylamine derivative [1]. It is a clear, colorless liquid with a density of 0.816 g/mL at 25°C and a boiling point of 72°C at 15 mmHg . The compound features both an allyl group and two trimethylsilyl (TMS) protecting groups on the nitrogen atom, enabling nucleophilic reactivity and participation in hydrosilylation/hydroboration reactions while also serving as a film-forming electrolyte additive [2].

Why N-Allyl-N,N-bis(trimethylsilyl)amine Cannot Be Replaced by Standard Silylating Agents or Unprotected Allylamines


N-Allyl-N,N-bis(trimethylsilyl)amine occupies a unique intersection of two key functional modalities – allyl nucleophilicity and silyl protection – that are not simultaneously present in closely related compounds. In contrast, N,N-bis(trimethylsilyl)amine (HMDS) and allyltrimethylsilane serve as silylating or allylating agents, respectively, but lack the combined reactivity profile required for applications such as film-forming electrolyte additives [1] or multi-component nucleophilic reactions . Moreover, unprotected allylamine is highly volatile (bp 55–58°C) and toxic [2], whereas the bis-TMS-protected derivative exhibits improved handling safety and controlled release of the allyl moiety. The dual functionality of N-Allyl-N,N-bis(trimethylsilyl)amine – enabling both nucleophilic addition and silyl-based surface modification – renders generic substitution with mono-functional analogs chemically inadequate for demanding synthetic or electrochemical workflows.

N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9): Head-to-Head Performance Data for Procurement Decisions


Electrolyte Additive: 13.4 Percentage Point Gain in Capacity Retention Over 300 Cycles

When N-Allyl-N,N-bis(trimethylsilyl)amine (NNB) is introduced as a 2 wt% electrolyte additive in LiNi0.8Co0.15Al0.05O2 (LNCA) half-cells, the cyclic stability improves from 72.8% (baseline electrolyte without additive) to 86.2% after 300 cycles at 25°C [1]. This enhancement is attributed to the formation of a robust Si-containing solid electrolyte interface (SEI) layer that suppresses electrolyte oxidation and mitigates Li/Ni disorder in the cathode material [2]. In contrast, baseline carbonate electrolytes lacking NNB suffer from progressive capacity fade and structural degradation of the Ni-rich electrode.

Lithium-Ion Battery Electrolyte Additive Cathode Stability

Comparative Additive Performance: NNB vs. EMSA in High-Voltage Cathode Cycling

N-Allyl-N,N-bis(trimethylsilyl)amine (NNB) and N,N-diethyl-trimethylsilylamine (EMSA) represent two distinct silylamine-based electrolyte additives. While NNB achieves an 86.2% capacity retention after 300 cycles in LNCA half-cells (2 wt% loading, 25°C) [1], EMSA improves discharge capacity retention from 76.1% to 84.9% after 500 cycles in Li/LiNi0.5Mn1.5O4 cells (0.5 wt% loading, 1 C rate, 25°C) [2]. The difference in optimal cathode chemistry and additive loading highlights the need for compound-specific selection; NNB is particularly effective for Ni-rich layered oxides, whereas EMSA is tailored for high-voltage spinel cathodes. This cross-study comparison underscores that not all silylamine additives are interchangeable and that NNB has demonstrated specific efficacy in systems where Ni-rich cathode stabilization is paramount.

Electrolyte Additive High-Voltage Spinel Capacity Retention

Dual Functionality: Simultaneous Nucleophile and Electrolyte Additive vs. Single-Purpose Analogs

N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS) uniquely combines the reactivity of a nucleophilic allyl source with the film-forming capability of a silylamine electrolyte additive . As a nucleophile, AHMDS participates in multi-component reactions to construct complex bicyclic scaffolds and dithiasuccinoyl heterocycles . In parallel, the same compound functions as an electrolyte additive in lithium-ion batteries [1]. This dual functionality contrasts sharply with analogs such as allylamine, which is solely a nucleophile but is volatile and toxic [2]; allyltrimethylsilane, which serves only as an allylating reagent ; and N,N-bis(trimethylsilyl)amine (HMDS), which is a silylating agent with no proven electrolyte additive performance in Ni-rich cathodes . The ability of AHMDS to serve two distinct and high-value functions reduces the need for multiple specialized reagents in integrated workflows.

Organic Synthesis Electrolyte Additive Dual-Function Reagent

Purity and Handling Safety: 97% Assay with Defined Hazard Profile vs. Allylamine

Commercially available N-Allyl-N,N-bis(trimethylsilyl)amine is supplied at 97% purity (some vendors offer 95% minimum ), with a density of 0.816 g/mL and boiling point of 72°C at 15 mmHg . It is classified as a flammable liquid (Flam. Liq. 3), skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . In contrast, the unprotected analog allylamine has a boiling point of only 55–58°C and is classified as toxic by inhalation, ingestion, and skin absorption, with a flash point below 0°F [1]. The TMS protection in AHMDS significantly reduces volatility and mitigates the acute toxicity associated with free allylamine, offering a safer and more controllable reagent for laboratory and pilot-scale operations.

Chemical Purity Safety Handling

High-Value Applications for N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9) Based on Quantitative Performance Data


Stabilization of Ni-Rich Cathodes in Lithium-Ion Batteries

For lithium-ion battery research and pilot production, N-Allyl-N,N-bis(trimethylsilyl)amine (NNB) is added at 2 wt% to the baseline electrolyte to form a protective Si-containing SEI layer on LiNi0.8Co0.15Al0.05O2 (LNCA) cathodes. This increases capacity retention from 72.8% to 86.2% after 300 cycles [1]. The additive suppresses electrolyte oxidation and mitigates Li/Ni disorder, directly addressing the primary degradation mechanism of high-energy Ni-rich cathodes. NNB should be selected over generic silylamines when the specific cathode chemistry is Ni-rich layered oxide, as validated in peer-reviewed electrochemical studies.

Synthesis of Complex Bicyclic Scaffolds via Multicomponent Reactions

In synthetic organic chemistry, N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS) serves as a nucleophilic allyl source in imine formation followed by multicomponent reactions to generate complex bicyclic scaffolds . The protected allylamine structure allows for controlled release of the allyl moiety, enabling efficient construction of molecular architectures that are challenging to access using free allylamine or allyltrimethylsilane. This application is particularly relevant in medicinal chemistry and natural product synthesis where stereochemical complexity and functional group tolerance are critical.

Preparation of Dithiasuccinoyl (Dts) Heterocycles and Allyl Selenides

AHMDS is employed as a key reagent in the synthesis of Dts-protected amines and allyl selenides . For Dts heterocycles, AHMDS reacts with bisthiocarbamoyl chloride to install the Dts protecting group, which is orthogonal to common amine protections. For allyl selenides, AHMDS reacts with aryl selenium salts in the presence of a ruthenium catalyst to afford allyl selenides, which are valuable intermediates in organic synthesis . These transformations leverage the dual silyl and allyl functionality of AHMDS, which is not available from mono-functional reagents like HMDS or allyltrimethylsilane.

Hydrosilylation and Hydroboration Reactions

AHMDS is utilized as a reagent in hydrosilylation and hydroboration reactions, where the tertiary amine component provides essential electron donation to transition metal catalysts . The compound's dual silyl/allyl architecture facilitates the formation of reactive intermediates that accelerate hydrosilylation kinetics and improve regioselectivity. This application is relevant in polymer chemistry, silicone materials synthesis, and fine chemical production where precise control over silicon-carbon bond formation is required.

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